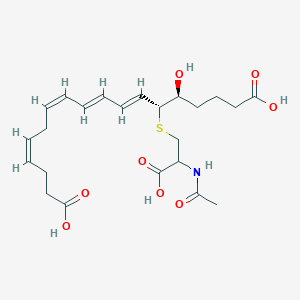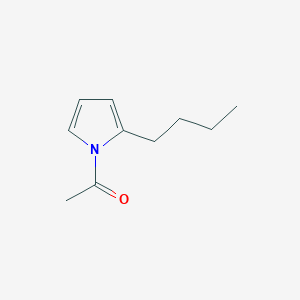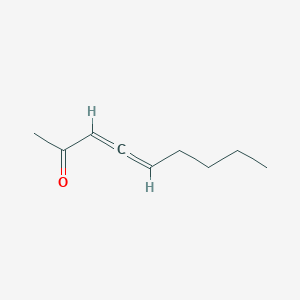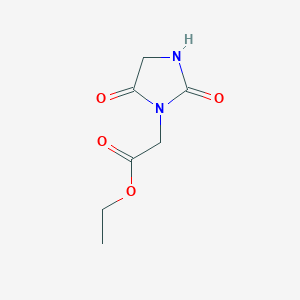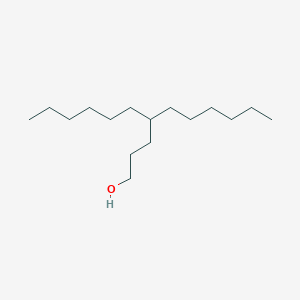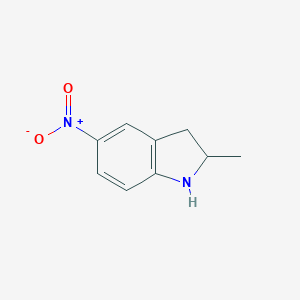
7-Tridecanone
Descripción general
Descripción
7-Tridecanone is a natural product found in Schisandra chinensis . It has the molecular formula C13H26O and a molecular weight of 198.34 g/mol . It is also known by other names such as Dihexyl ketone, Enanthone, Hexyl ketone, di-Normal-hexyl ketone, and di-n-Hexyl ketone .
Synthesis Analysis
The synthesis of 7-Tridecanone involves the reaction of hexyl magnesium bromide with N-methoxy-N-methyloctanamide in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by TLC .Molecular Structure Analysis
The IUPAC Standard InChI for 7-Tridecanone is InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 . The structure of 7-Tridecanone can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
A partial high-NOx OH-radical oxidation mechanism of 7-Tridecanone has been studied, emphasizing the OH radical attack of the β-hydrogens . Evidence of n-hexanal formation from the OH radical oxidation of 7-Tridecanone at high NOx has been shown .Physical And Chemical Properties Analysis
7-Tridecanone has a molecular weight of 198.34 g/mol . It has a XLogP3-AA of 4.9, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 10 . The Exact Mass is 198.198365449 g/mol and the Monoisotopic Mass is 198.198365449 g/mol . The Topological Polar Surface Area is 17.1 Ų .Aplicaciones Científicas De Investigación
Agriculture
Pest Management: 7-Tridecanone has been identified as a natural pesticide, particularly effective against insect pests in agriculture. Its application in nanopesticides shows promise for enhanced absorption and conduction by plants, leading to improved efficacy and reduced dosage .
Medicine
Drug Development: In medicinal chemistry, stable isotope-labeled compounds like 7-Tridecanone are used to elucidate mechanisms of drug metabolism. This aids in understanding the pharmacokinetics and pharmacodynamics of new drugs .
Industry
Material Manufacturing: 7-Tridecanone is used in the chemical industry as a precursor or an intermediate in the synthesis of various materials. Its properties are valuable in creating products with specific characteristics required in manufacturing processes .
Environmental Science
Pollution Control: Research suggests that compounds like 7-Tridecanone can be part of nanomaterials used for environmental improvement. These applications include solar cells for clean energy and coatings for building exteriors to reduce pollution .
Food Technology
Food Preservation: Non-thermal food processing techniques, which could potentially involve 7-Tridecanone, are being explored to extend shelf life and retain the quality of food without the adverse effects of heat .
Material Science
Nanocomposite Materials: 7-Tridecanone may be involved in the development of nanocomposite materials. These materials have applications in various industries, including electronics and biomedicine, due to their unique mechanical, electrical, and optical properties .
Nanotechnology
Nano-encapsulation: In the field of nanotechnology, 7-Tridecanone could be used for nano-encapsulation, which involves trapping bioactive chemicals within nanocarriers. This technology has potential applications in targeted drug delivery systems .
Analytical Chemistry
Chemical Analysis: 7-Tridecanone can be used as a standard in chromatography and mass spectrometry for the analysis of chemical compositions, particularly in complex mixtures and environmental samples .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
It is suggested that it may be involved in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key intermediates in the mevalonate pathway (MVA) and the methylerythritol phosphate (MEP) pathway . These pathways are crucial for the biosynthesis of many natural metabolites.
Propiedades
IUPAC Name |
tridecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIAPOFMBCCSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022034 | |
| Record name | 7-Tridecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tridecanone | |
CAS RN |
462-18-0 | |
| Record name | Hexyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Tridecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tridecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Tridecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-TRIDECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RDD0T8DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




